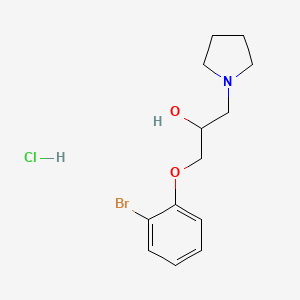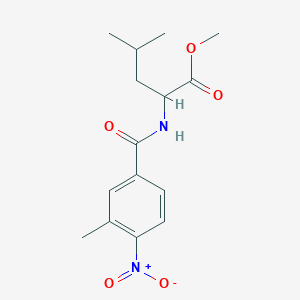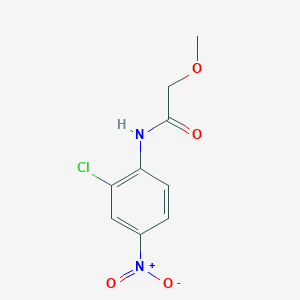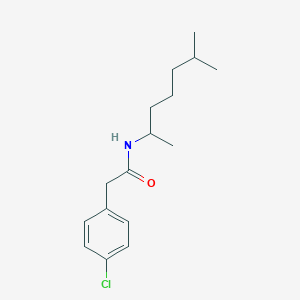
N-(2-nitrophenyl)-2-naphthamide
Vue d'ensemble
Description
N-(2-nitrophenyl)-2-naphthamide is a useful research compound. Its molecular formula is C17H12N2O3 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08479225 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mode of Action in Plants
N-(2-nitrophenyl)-2-naphthamide, a sediment contaminant, has been identified as a major toxicant affecting specific environmental sites. It exhibits specific phytotoxic properties at concentrations below 100 microg/L, impacting plant growth and development processes. Research has indicated that this compound acts intracellularly as a reactive compound in cell membranes, producing irreversible damage over time in algae, particularly affecting membrane-rich compartments like the chloroplasts. This compound and its derivatives demonstrate toxicity that cannot be solely attributed to unspecific narcosis type of action in plants, suggesting specific biochemical interactions at play (Altenburger et al., 2006).
Photophysical and Transport Properties
This compound derivatives, specifically those related to Naphthalene diimide (NDI), have been studied for their aggregation behavior and photophysical properties. These derivatives display aggregation-induced emission (AIE) characteristics in both fresh and aged samples, particularly in specific polarity solvents. Their electronic properties, including electron transport, make them potential candidates for use in organic electronics, such as OLEDs, or biomedical applications as luminescent materials (Kumari et al., 2020).
Intermolecular Interactions in Crystalline Structures
A study examining the intermolecular interactions in a series of crystalline this compound derivatives found significant roles played by C–H⋯π contacts in generating three-dimensional networks. These networks are crucial in stabilizing the crystal packing of these compounds, highlighting the importance of these interactions in the structural and potentially functional properties of the derivatives (Shukla et al., 2017).
Electrochemical Behavior and Applications
The electrochemicalbehavior of this compound and its related compounds has been explored for various applications. Studies have focused on developing methods for the electrochemical determination of these compounds using chemically modified electrodes, which are crucial for sensitive detection and analysis in various fields. The modification of electrodes with specific polymers has shown to enhance the electrochemical response of these compounds, suggesting potential applications in sensitive detection technologies (D’Eramo et al., 2010).
Solvent-Dependent Fluorescence for Environmental Sensing
Research on nitro-group-containing naphthalene derivatives, such as this compound, has demonstrated unique solvent-dependent fluorescence properties. These properties are particularly notable in environmental sensing applications, where the fluorescence response varies significantly depending on the solvent's polarity. This characteristic makes these compounds suitable for developing fluorescence-based sensors to detect environmental changes or contaminants (Hachiya et al., 2013).
Propriétés
IUPAC Name |
N-(2-nitrophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17(18-15-7-3-4-8-16(15)19(21)22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKDFCYDCBANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-isopropylphenyl)-N'-[1-(1H-tetrazol-5-yl)ethyl]succinamide](/img/structure/B3976485.png)


![N-[4-(acetylamino)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B3976499.png)


![methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3976520.png)
![methyl 4-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B3976527.png)
amino]-N-pyrazin-2-ylacetamide](/img/structure/B3976535.png)

![N,N-diethyl-10-(2-hydroxyethyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3976541.png)
![N,N-diethyl-3-{[(4-fluorophenyl)sulfonyl]amino}-4-methoxybenzenesulfonamide](/img/structure/B3976556.png)


